](/img/structure/B1236302.png)

[Fe(CO)3(NO)](-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

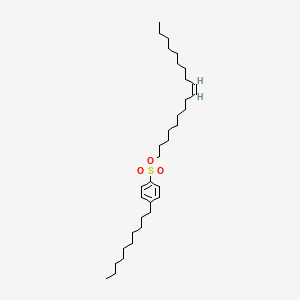

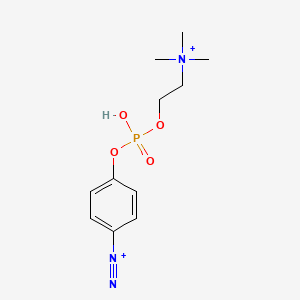

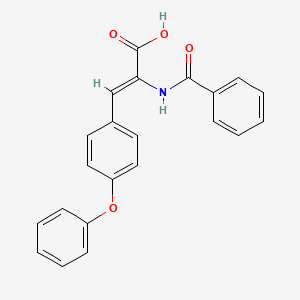

Tricarbonylnitrosylferrate(1-) is an iron coordination entity.

Scientific Research Applications

Catalytic Applications : Fe-based catalysts, such as Fe/SSZ-13, demonstrate significant activity in NH3-SCR (Selective Catalytic Reduction) reactions. This research is important for environmental catalysis and green chemistry applications, particularly in controlling NOx emissions in industrial and automotive sectors (Gao et al., 2015).

Magnetic and Electronic Properties : Studies on Fe3O4 nanoparticles, including their synthesis, growth mechanism, and unique properties, have been extensive. These nanoparticles are significant in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery (Yang, Wu, & Hou, 2011).

Electronic Structure Analysis : X-ray photoelectron spectroscopy (XPS) studies on Fe2+ and Fe3+ in various oxide materials provide insights into the electronic structure and oxidation states of iron in different environments. This is crucial for understanding the properties of iron oxides in various applications (Yamashita & Hayes, 2008).

Iron Carbonyl/Nitrosyl Complexes : Research on iron carbonyl/nitrosyl complexes has been conducted to understand their electronic structure and properties. These complexes have potential applications in catalysis and materials science (Bohnenberger & Krossing, 2019).

Coordination Chemistry : Studies on the coordination properties of iron in various complexes reveal the interaction dynamics of iron with different ligands. This is fundamental in the field of coordination chemistry and has implications in catalytic processes (Baranov et al., 1995).

properties

Product Name |

[Fe(CO)3(NO)](-) |

|---|---|

Molecular Formula |

C3FeNO4- |

Molecular Weight |

169.88 g/mol |

IUPAC Name |

carbon monoxide;iron;nitroxyl anion |

InChI |

InChI=1S/3CO.Fe.NO/c3*1-2;;1-2/q;;;;-1 |

InChI Key |

BEHJWLABMNBTPK-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

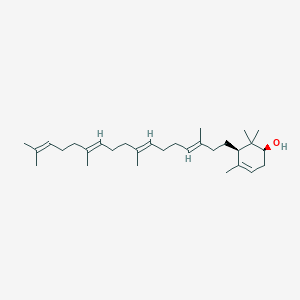

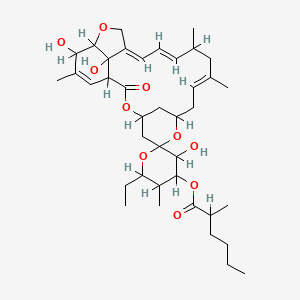

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)